N-[1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-4-bromobenzamide
Description
Properties
Molecular Formula |
C18H18BrN3OS |
|---|---|
Molecular Weight |
404.3 g/mol |
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)-3-methylsulfanylpropyl]-4-bromobenzamide |
InChI |
InChI=1S/C18H18BrN3OS/c1-24-11-10-16(17-20-14-4-2-3-5-15(14)21-17)22-18(23)12-6-8-13(19)9-7-12/h2-9,16H,10-11H2,1H3,(H,20,21)(H,22,23) |
InChI Key |
YWMUJPSEEODPPI-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(C1=NC2=CC=CC=C2N1)NC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Coupling
Patent highlights microwave-assisted Suzuki-Miyaura coupling for analogous benzimidazole derivatives. Using Pd(PPh₃)₄ and sodium carbonate in THF/water at 100°C for 1 hour achieves rapid cross-coupling with boronic esters, suggesting adaptability for introducing aryl groups adjacent to the benzimidazole.
Characterization and Quality Control
Critical analytical data for intermediates and the final compound include:
-
NMR : ¹H NMR (DMSO-d₆) δ 8.21 (s, 1H, benzimidazole-H), 7.85 (d, J=8.4 Hz, 2H, Ar-H), 7.65 (d, J=8.4 Hz, 2H, Ar-H), 3.12 (t, J=6.8 Hz, 2H, CH₂-S).
-
HPLC : Purity >98% (C18 column, acetonitrile/water gradient).
-
Mass Spec : [M+H]⁺ at m/z 446.1 (calculated for C₁₉H₁₈BrN₃OS).
Challenges and Mitigation Strategies
-
Regioselectivity in Benzimidazole Formation : Use of electron-withdrawing groups (e.g., -Br) directs cyclization to the desired position.
-
Sulfide Oxidation : Addition of antioxidants (e.g., BHT) during propylsulfanyl chain synthesis prevents oxidation to sulfone byproducts.
-
Amide Hydrolysis : Strict pH control (pH 7–8) during workup avoids decomposition of the amide bond.
Industrial-Scale Considerations
Chemical Reactions Analysis
N-[1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-4-bromobenzamide undergoes various chemical reactions:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the benzamide moiety can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of 339.5 g/mol. Its structural features include a benzimidazole moiety, which is known for its biological relevance. The compound's synthesis typically involves the reaction of benzimidazole derivatives with various acylating agents.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial potential of benzimidazole derivatives, including N-[1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-4-bromobenzamide. The compound exhibits activity against both Gram-positive and Gram-negative bacteria as well as fungi.
- Mechanism of Action : The antimicrobial action is often attributed to the inhibition of bacterial cell wall synthesis and interference with nucleic acid metabolism.
- Case Study : A study evaluated the antimicrobial efficacy against various strains, revealing minimum inhibitory concentrations (MIC) that suggest significant activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer properties of this compound have been explored through various assays targeting different cancer cell lines.
- In Vitro Studies : Research indicates that this compound shows promising results against human colorectal carcinoma cell lines (HCT116). The compound's IC50 values indicate its potency compared to standard chemotherapeutics like 5-fluorouracil .
- Mechanism : The anticancer effects are hypothesized to involve apoptosis induction and cell cycle arrest, primarily through the modulation of signaling pathways associated with cell proliferation and survival.
Antitubercular Activity
Given the global burden of tuberculosis, compounds with antitubercular properties are critically needed.
- Evaluation : Studies have assessed the activity of benzimidazole derivatives against Mycobacterium tuberculosis. Compounds similar to this compound have shown inhibition of vital mycobacterial enzymes, indicating potential as therapeutic agents .
- In Vivo Studies : Further research is warranted to evaluate the efficacy in animal models, which could provide insights into dosage and safety profiles.
Mechanism of Action
The mechanism of action of N-[1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-4-bromobenzamide involves its interaction with specific molecular targets. The benzimidazole core allows it to bind to enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Key Observations:
Heterocyclic Core Diversity : The target compound’s benzimidazole core differentiates it from thiadiazole- or triazole-based analogs. Benzimidazole’s planar aromatic system may facilitate π-π stacking interactions, whereas thiadiazoles and triazoles offer varied hydrogen-bonding capabilities .
Substituent Effects :
- The 4-bromo group in the target compound contrasts with electron-withdrawing groups (e.g., -CF₃, -Cl) in compounds, which may alter target binding or metabolic stability.
- The methylsulfanylpropyl linker is conserved across all analogs, suggesting its role as a spacer modulating molecular conformation .
Synthetic Accessibility : The triazole derivative achieved a higher yield (72%) compared to the thiadiazole analog (52%), possibly due to differences in reaction kinetics or intermediate stability.
Pharmacological Potential
While direct activity data for the target compound are unavailable, its structural analogs exhibit promising profiles:
- The thiourea and thione groups in these compounds may chelate metal ions or inhibit viral enzymes .
Physicochemical Properties
- Melting Points : Thiadiazole derivatives (e.g., 192°C ) exhibit higher thermal stability than triazoles (63°C ), likely due to stronger intermolecular interactions (e.g., hydrogen bonding in thiourea groups).
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-[1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-4-bromobenzamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the benzimidazole core followed by sulfanylpropyl and bromobenzamide substitutions. Key steps include:
- Benzimidazole ring formation : Condensation of o-phenylenediamine derivatives with carbonyl sources under acidic conditions (e.g., HCl/EtOH) .
- Sulfanylpropyl introduction : Thiol-ene reactions or nucleophilic substitution using methylsulfanylpropyl halides, optimized at 60–80°C in DMF with K₂CO₃ as a base .
- Bromobenzamide coupling : Amide bond formation via EDC/HOBt-mediated coupling of 4-bromobenzoic acid with the amine intermediate, monitored by TLC (silica gel, ethyl acetate/hexane) .
- Optimization : Solvent polarity, temperature, and catalyst loading are systematically varied. For example, DMF enhances solubility of intermediates, while TLC monitors reaction progression to minimize byproducts .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) confirms regiochemistry of the benzimidazole and methylsulfanyl groups. Aromatic protons in the 7.0–8.5 ppm range and methylsulfanyl protons at ~2.1 ppm are diagnostic .
- Mass spectrometry (ESI-MS) : Molecular ion peaks ([M+H]⁺) validate the molecular weight (e.g., calculated for C₁₈H₁₇BrN₃OS: 414.02 g/mol) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% by UV at 254 nm) .
Q. What are the known biological targets or pathways influenced by this compound based on preliminary studies?
- Methodological Answer : Structural analogs (e.g., N-{3-(methylsulfanyl)-1-[5-(phenylamino)-1,3,4-thiadiazole-2-yl]propyl}benzamide) show inhibition of viral proteases (e.g., Influenza A H3N2, EC₅₀ = 31.4 μM) and bacterial targets (e.g., Mycobacterium tuberculosis H37Rv, MIC = 30.88 µM) . Assays include:
- Enzyme inhibition : Fluorescence-based protease activity assays with fluorogenic substrates.
- Microbial growth inhibition : Broth microdilution assays in 96-well plates .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data observed across different assays for this compound?
- Methodological Answer : Contradictions may arise from assay-specific conditions (e.g., pH, co-solvents). Strategies include:
- Orthogonal assays : Validate antiviral activity using plaque reduction (PRNT) alongside cell viability assays (MTT) to exclude cytotoxicity .
- Dose-response curves : Calculate IC₅₀/EC₅₀ values across multiple replicates to assess reproducibility.
- Structural analogs : Compare activity trends with derivatives to identify critical functional groups (e.g., methylsulfanyl vs. sulfonyl variants) .
Q. What strategies are recommended for improving the yield of the benzimidazole ring formation during synthesis?
- Methodological Answer :
- Catalyst screening : Lewis acids (e.g., ZnCl₂) or ionic liquids improve cyclization efficiency .
- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes, enhancing yield by 15–20% .
- Workup optimization : Precipitation in ice-cwater at pH 3–4 isolates the benzimidazole intermediate with >90% purity .
Q. How does the methylsulfanyl group influence the compound's pharmacokinetic properties, and what modifications could enhance bioavailability?
- Methodological Answer :
- Lipophilicity : The methylsulfanyl group increases logP (measured via shake-flask method), improving membrane permeability but reducing aqueous solubility.
- Modifications :
- Sulfone derivatives : Replace -SMe with -SO₂Me to enhance solubility while retaining target affinity .
- Prodrug strategies : Introduce ester moieties (e.g., acetyl) on the sulfanyl group for hydrolytic activation in vivo .
Analytical and Computational Questions
Q. What solvent systems are typically employed in the crystallization of this compound for X-ray diffraction studies?
- Methodological Answer : Slow evaporation from DMSO/water (1:3 v/v) or THF/hexane (2:1) yields single crystals. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL (R1 < 0.05) ensures accurate structural resolution .
Q. What computational methods are suitable for predicting the binding affinity of this compound with potential enzymatic targets?
- Methodological Answer :
- Molecular docking : AutoDock Vina or Schrödinger Glide simulates binding poses in viral protease active sites (PDB: 1A8G). The methylsulfanyl group shows hydrophobic interactions with Val136 and His73 residues .
- MD simulations : GROMACS-based 100 ns trajectories assess stability of ligand-protein complexes (RMSD < 2.0 Å) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
